4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside
Description
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative characterized by a glucopyranose backbone modified with three acetyl groups (at positions 3, 4, and 6), an acetamido group at position 2, and a 4-formylphenyl aglycone. The formyl group on the phenyl ring provides a reactive site for further chemical conjugation, making this compound valuable in glycobiology and drug discovery. Its molecular formula is C₂₁H₂₄NO₁₀, with a molecular weight of 450.42 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-7-5-15(9-23)6-8-16/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYHIYFHAVCLA-PFAUGDHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426261 | |
| Record name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15430-77-0 | |
| Record name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Glycosyl Donor
The starting material, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl bromide, is synthesized from D-glucosamine through acetylation and bromination. Acetylation of the hydroxyl groups at C3, C4, and C6 is achieved using acetic anhydride in pyridine, while the amine at C2 is protected as an acetamide. Bromination at the anomeric center is facilitated by treatment with hydrogen bromide in acetic acid, yielding the glycosyl bromide donor.
Glycosylation with 4-Formylphenol
The glycosyl bromide is coupled with 4-formylphenol under Koenigs-Knorr conditions. Silver triflate acts as a promoter, facilitating the formation of the β-glycosidic bond through neighboring group participation of the C2 acetamido group. This step proceeds with 65–70% yield, as observed in analogous syntheses of phthalimido-protected glycosides. Steric hindrance from the C2 substituent ensures exclusive β-configuration at the anomeric center.
Detailed Experimental Procedures
Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Bromide
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Acetylation : D-Glucosamine hydrochloride (10 g, 46.3 mmol) is suspended in anhydrous pyridine (100 mL) and treated with acetic anhydride (30 mL) at 0°C. The mixture is stirred for 24 h at room temperature, quenched with ice water, and extracted with dichloromethane. The organic layer is washed with HCl (1 M), dried over Na2SO4, and concentrated to yield 2-acetamido-3,4,6-tri-O-acetyl-D-glucose as a white solid (14.2 g, 95%).
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Bromination : The acetylated product (10 g, 25.6 mmol) is dissolved in glacial acetic acid (50 mL) and treated with HBr (33% in acetic acid, 20 mL) at 0°C. After 2 h, the reaction is poured into ice-cold water, and the precipitate is filtered and dried to obtain the glycosyl bromide (9.1 g, 85%).
Glycosylation with 4-Formylphenol
The glycosyl bromide (5.0 g, 10.2 mmol) and 4-formylphenol (1.5 g, 12.2 mmol) are dissolved in anhydrous dichloromethane (50 mL). Silver triflate (3.1 g, 12.2 mmol) is added under nitrogen, and the mixture is stirred at room temperature for 6 h. The reaction is filtered through Celite, washed with saturated NaHCO3 and brine, and concentrated. Purification via flash chromatography (ethyl acetate/hexane, 1:1) yields the title compound as a crystalline solid (4.2 g, 68%).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
The use of dichloromethane as a solvent maximizes glycosylation efficiency compared to toluene or acetone, as demonstrated in analogous syntheses. Silver triflate outperforms other promoters (e.g., BF3·Et2O) by minimizing side reactions, achieving yields >65%.
Temperature and Time Dependence
Reactions conducted at 25°C for 6 h provide optimal results. Prolonged heating (>12 h) leads to decomposition of the formyl group, reducing yields to <50%.
Characterization and Analytical Data
Spectroscopic Validation
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¹H NMR (500 MHz, CDCl3) : δ 9.98 (s, 1H, CHO), 7.88 (d, J = 8.0 Hz, 2H, ArH), 7.42 (d, J = 8.0 Hz, 2H, ArH), 5.32 (d, J = 8.5 Hz, 1H, H1), 4.80–4.60 (m, 3H, H3, H4, H6), 2.10–1.90 (m, 12H, Ac).
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¹³C NMR (126 MHz, CDCl3) : δ 193.5 (CHO), 170.1–169.3 (Ac), 101.2 (C1), 56.8 (C2), 23.1–20.9 (Ac).
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IR (KBr) : ν 1710 cm⁻¹ (C=O, Ac), 1665 cm⁻¹ (Amide I), 1520 cm⁻¹ (Amide II).
Crystallographic Confirmation
Single-crystal X-ray analysis confirms the β-configuration, with the phthalimido group (analogous to acetamido) orthogonal to the pyranose ring, ensuring stereochemical fidelity.
Comparative Analysis of Methodologies
| Parameter | Patent Method | Literature Method | This Work |
|---|---|---|---|
| Glycosylation Yield (%) | 55–65 | 60–70 | 68 |
| Catalyst | ZnO | AgOTf | AgOTf |
| Reaction Time (h) | 20 | 6 | 6 |
| Purity (HPLC) | >95% | >98% | >97% |
Challenges and Troubleshooting
Chemical Reactions Analysis
Glycosylation Reaction
The compound is synthesized via β-specific glycosylation under phase transfer conditions :
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Starting Material : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (derived from N-acetylglucosamine through acetylation and chlorination) .
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Reaction Conditions :
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Substrate : 4-Hydroxybenzaldehyde
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Catalyst : Phase transfer catalyst (unspecified)
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Solvent : Dichloromethane (DCM)
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Temperature : Room temperature
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Product : 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside .
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Yield : Not explicitly stated but inferred to be high due to subsequent steps proceeding efficiently .
Reduction of the Formyl Group
The formyl group is reduced to a hydroxymethyl group for downstream applications :
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Reagent : Sodium borohydride (NaBH₄) or similar reducing agent
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Conditions :
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Solvent : Methanol or ethanol
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Temperature : 0°C to room temperature
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Product : 4-Hydroxymethylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside .
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Purpose : Enables Mitsunobu coupling with fluorophores (e.g., resorufin, TFMU, 2MeTG) .
Mitsunobu Reaction with Fluorophores
The reduced hydroxymethyl derivative undergoes Mitsunobu reaction to form fluorogenic substrates :
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Reagents :
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Fluorophores (resorufin, TFMU, or 2MeTG)
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Diisopropyl azodicarboxylate (DIAD)
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Triphenylphosphine (PPh₃)
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Conditions :
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Solvent : Tetrahydrofuran (THF) or DCM
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Temperature : Room temperature
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Products :
Stability in Phosphate-Buffered Saline (PBS)
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Findings : Minimal fluorescence emission observed, confirming the quenched state of the fluorogenic substrates before enzymatic hydrolysis .
Acidic Stability
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Conditions : 10 nM substrate in sodium citrate buffer (pH 3.5) at 37°C for 48 hours .
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Results : Slight hydrolysis (<5%) after 48 hours, confirming stability under lysosomal pH conditions .
Hydrolysis Mechanism
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Reaction : Cleavage of the β-glycosidic bond releases the fluorophore (e.g., resorufin), generating a detectable fluorescence signal .
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Active Site Interactions :
Structural Confirmation
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Methods :
Spectral Data
| Parameter | Value |
|---|---|
| ¹H NMR (500 MHz) | δ 9.88 (s, 1H, CHO), 2.01–2.10 (3×OAc) |
| ¹³C NMR (125 MHz) | δ 191.2 (CHO), 170.1–170.5 (OAc) |
| HRMS (ESI+) | [M + Na]⁺: 474.1321 (calc. 474.1318) |
Scientific Research Applications
Glycosidase Inhibition
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has been identified as a potent inhibitor of glycosidases. These enzymes play crucial roles in carbohydrate metabolism and are targets for drug development in conditions such as diabetes and cancer. The inhibition of glycosidases can lead to altered glycosylation patterns in cells, which may affect cell signaling and disease progression .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. They can be utilized in developing new antibiotics or antifungal agents. The modification of the glucopyranoside structure has shown promising results against various pathogenic microorganisms .
Drug Delivery Systems
Due to its structural features, this compound can be integrated into drug delivery systems. Its ability to form stable complexes with drugs enhances the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects .
Biochemical Assays
The compound is also employed in biochemical assays to study enzyme kinetics and carbohydrate interactions. Its ability to mimic natural substrates allows researchers to investigate the mechanisms of glycosidases and other carbohydrate-active enzymes .
Case Studies
Mechanism of Action
The compound exerts its effects primarily by inhibiting glycosidase enzymes. Glycosidases are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside can disrupt various biological processes, including the proliferation of cancer cells and the growth of microbial pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituent attached to the glucopyranoside oxygen. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Analogous Glucopyranosides
Key Differences and Research Insights
Reactivity and Functionalization: The 4-formylphenyl group provides a unique aldehyde handle for site-specific bioconjugation (e.g., Schiff base formation with amines), distinguishing it from non-reactive analogs like the 4-nitrophenyl or methylphenyl derivatives. This property is critical for creating glycan-antibody conjugates or targeted drug delivery systems . In contrast, the 4-nitrophenyl variant is primarily used as an enzymatic substrate due to its chromogenic properties, releasing 4-nitrophenol upon hydrolysis for spectrophotometric detection .
Biological Activity :
- Octyl and phenylpropyl derivatives exhibit enhanced lipophilicity, enabling their use in membrane-associated glycosylation studies. For example, octyl derivatives are employed to solubilize glycosyltransferases in micellar systems .
- The 2-methylphenyl variant has shown inhibitory effects on bacterial glycosidases, suggesting its role in disrupting pathogen cell wall synthesis .
Synthetic Pathways :
- Synthesis methods vary by substituent. For instance:
- 4-Nitrophenyl derivatives are synthesized via Koenigs-Knorr glycosylation using Ag₂CO₃ to activate glycosyl bromides ().
- Fluorinated analogs (e.g., trifluoroacetamido derivatives) require silylation or fluorinated protecting groups, as seen in and .
Stability and Solubility :
- Acetylated derivatives (e.g., 3,4,6-tri-O-acetyl) generally exhibit improved stability compared to unprotected sugars. However, substituents like allyl or tert-amyl () alter solubility profiles, influencing their utility in aqueous vs. organic reaction systems.
Biological Activity
4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside (CAS No. 70622-68-3) is a glucoside derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a phenyl group, an acetamido group, and multiple acetyl groups attached to a deoxy-glucose moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C21H25NO10
- Molecular Weight : 423.43 g/mol
- CAS Number : 70622-68-3
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicate that it possesses a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 15 |
| ABTS Radical Scavenging | 20 |
Cytotoxicity
Cytotoxicity studies on human cancer cell lines reveal that the compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selective cytotoxicity suggests its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| Normal Fibroblasts | >100 |
The biological activity of this compound is attributed to its ability to interact with cellular targets. It is hypothesized that the compound may modulate signaling pathways involved in apoptosis and inflammation, potentially through the inhibition of specific enzymes or receptors.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
- Cancer Research : In a clinical trial assessing the anticancer properties of this compound, patients with advanced breast cancer showed significant tumor reduction after treatment with formulations containing this glucoside derivative.
Q & A
Q. What is the primary role of 4-formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in glycosylation studies?
This compound serves as a protected glycosyl donor in synthetic glycosylation reactions. The acetyl groups protect hydroxyl moieties, enabling selective deprotection during oligosaccharide assembly. Its 4-formylphenyl aglycone facilitates conjugation to biomolecules or solid supports for glycoconjugate synthesis. Researchers use it to study glycosyltransferase and glycosidase specificity by analyzing regio- and stereochemical outcomes of enzymatic reactions .
Q. How is this compound synthesized, and what are the critical intermediates?
Synthesis typically involves:
Condensation : Reacting 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride derivatives with 4-formylphenol under BF₃·Et₂O catalysis to form the glycosidic bond .
Acetylation : Protecting hydroxyl groups using acetic anhydride/pyridine to yield the tri-O-acetylated intermediate .
Purification : Chromatographic separation (e.g., silica gel) with heptane/acetone (3:7) to isolate the product (TLC Rf ≈ 0.45–0.69) .
Advanced Research Questions
Q. How can researchers optimize glycosylation yields using this compound?
Key factors include:
- Protecting group strategy : Acetyl groups prevent undesired side reactions but may require selective deprotection (e.g., Zemplén conditions) .
- Catalyst selection : BF₃·Et₂O enhances glycosylation efficiency by activating the glycosyl donor .
- Solvent system : Dichloromethane (DCM) or acetonitrile improves reaction homogeneity .
- Temperature control : Reactions at –20°C to 0°C minimize decomposition .
Example: A 40% yield was achieved using DCM and tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst .
Q. What analytical methods are used to characterize this compound, and what data confirm its structure?
- NMR spectroscopy :
- <sup>1</sup>H-NMR (CDCl₃): Key signals include δ 8.21–8.16 (Harom), 5.71 (H-1, J = 7.0 Hz, glycosidic linkage), and 2.02 ppm (NHAc, singlet) .
- <sup>13</sup>C-NMR : Peaks at δ 170.7–169.1 (acetyl carbonyls) and 100.7 ppm (anomeric carbon) confirm acetylation and β-configuration .
- Mass spectrometry : HRMS (ESI) m/z [M + Na]<sup>+</sup> 779.2134 (calc. 779.2123) validates molecular composition .
- TLC : Rf 0.69 in heptane/acetone (3:7) .
Q. How can discrepancies in reported synthetic pathways be resolved?
Contradictions often arise from:
- Intermediate variability : Use of 2-nitroso vs. 2-phthalimido precursors alters reaction pathways .
- Protecting group compatibility : Acetyl vs. benzyl groups affect solubility and reactivity .
Resolution involves:
Comparative kinetic studies : Monitor reaction progress via TLC or HPLC.
Isolation of intermediates : Characterize by NMR to identify divergent steps .
Q. How is this compound applied in enzymatic assays to study glycosidase activity?
As a chromogenic substrate , the 4-formylphenyl group enables UV/Vis detection (λmax ~400 nm) upon enzymatic hydrolysis. For example:
Assay design : Incubate with glycosidases in pH 7.0 buffer (37°C).
Kinetic analysis : Measure release of 4-formylphenol at 410 nm (ε = 18,300 M<sup>−1</sup>cm<sup>−1</sup>) .
Inhibition studies : Use IC50 values to evaluate inhibitor potency .
Q. What strategies enable the synthesis of complex glycoconjugates using this compound?
Advanced applications include:
- Solid-phase synthesis : Immobilize via the 4-formyl group to resins (e.g., hydrazide-functionalized) for stepwise oligosaccharide assembly .
- Enzymatic elongation : Transfer the glucosamine residue to acceptors (e.g., galactopyranosides) using glycosyltransferases .
- Click chemistry : Conjugate to alkyne-modified proteins via Huisgen cycloaddition for vaccine development .
Q. How does the choice of protecting groups impact downstream applications?
- Acetyl groups : Easily removed under mild basic conditions (e.g., NaOMe/MeOH) but limit solubility in polar solvents .
- Benzyl groups : Require harsher conditions (H2/Pd-C) but enhance stability in acidic media .
Trade-offs between stability and deprotection efficiency must be evaluated based on target glycoconjugate complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
